5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine

Overview

Description

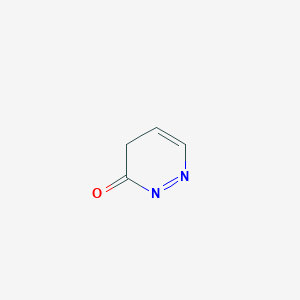

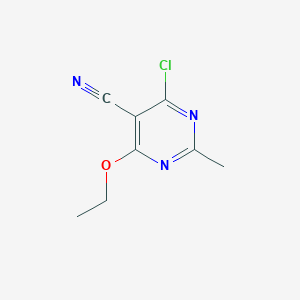

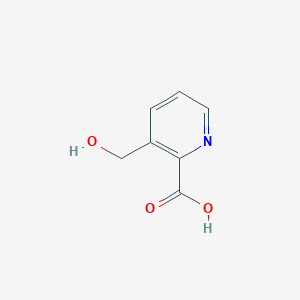

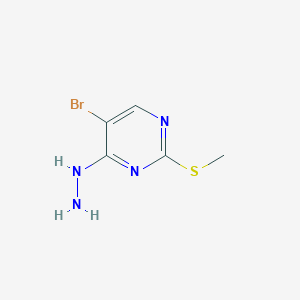

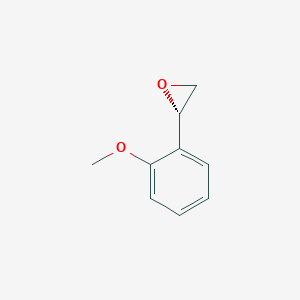

5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine is a chemical compound with the molecular formula C5H7BrN4S and a molecular weight of 235.10 . It is used for research purposes .

Synthesis Analysis

The synthesis of 5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine involves the reaction of 5-bromo-4-chloro-2-(methylthio)pyrimidine with hydrazine in ethanol at room temperature for 4 hours . The resulting suspension is filtered, washed with hexane, and dried in vacuum to yield the title compound .Molecular Structure Analysis

The molecular structure of 5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine is represented by the SMILES notation CSC1=NC=C(Br)C(NN)=N1 .Physical And Chemical Properties Analysis

5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine has a number of physicochemical properties. It has a high gastrointestinal absorption and is not a substrate for P-glycoprotein . It is not an inhibitor of various cytochrome P450 enzymes . Its log P values, which measure lipophilicity, range from 0.7 to 1.58 . It is soluble, with solubility values ranging from 0.388 mg/ml to 0.948 mg/ml .Scientific Research Applications

Synthesis of Nucleoside Analogs

- The compound has been utilized in the synthesis of nucleoside analogs, which are crucial for drug discovery and development. For instance, 5-bromo pyrimidines are essential intermediates in synthesizing certain 3,4-disubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides with significant biological activity. These compounds have shown potential in vitro antiviral and antitumor activities, making them valuable for medicinal chemistry research (Cottam et al., 1984).

Development of Antiviral Drugs

- Pyrimidine derivatives, including 5-bromo variants, have been explored for their antiviral properties. For instance, studies on 2,4-diamino-6-hydroxypyrimidines substituted at the 5-position have shown poor inhibitory activity against DNA viruses but marked inhibition against retrovirus replication in cell culture. This suggests a potential role for these compounds in developing antiretroviral drugs (Hocková et al., 2003).

In Antitumor Research

- Pyrimidine derivatives, including those with bromo-substituents, have been investigated for their antitumor properties. For example, a study focused on the synthesis of a pyrimidine acyclonucleoside derivative of 5-fluorouracil, exploring its potential for treating leukemia with fewer side effects and a broader margin of safety (Rosowsky et al., 1981).

Synthesis of Heterocyclic Compounds

- The compound has been used in synthesizing various heterocyclic compounds, including pyrimido[4,5-e][1,3,4]thiadiazine derivatives, which have applications in developing new pharmaceuticals and materials (Rahimizadeh et al., 2007).

Chemical Synthesis and Organic Reactions

- Research has shown the value of 5-bromo pyrimidines in various organic reactions, such as aminolyses of methoxy- or methylthio-pyrimidines. These studies contribute to understanding reaction mechanisms and synthesizing other valuable compounds (Brown & Forster, 1966).

Safety and Hazards

5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine is classified as a hazardous substance . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

(5-bromo-2-methylsulfanylpyrimidin-4-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN4S/c1-11-5-8-2-3(6)4(9-5)10-7/h2H,7H2,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXIJUFFJQVVDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)NN)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-hydroxy-2-(6-(methoxymethoxy)-7-(((trifluoromethyl)sulfonyl)oxy)benzo[d][1,3]dioxol-4-yl)acetate](/img/structure/B3161958.png)

![N-Hydroxy-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetimidamide](/img/structure/B3161967.png)

![6-(4-Chlorophenyl)-4-hydrazinylthieno[3,2-D]pyrimidine](/img/structure/B3162018.png)

![(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetyl chloride](/img/structure/B3162040.png)

![1h-Pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B3162051.png)